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An In-depth Comparative Analysis of ONC201 Clinical Trial Data in Recurrent Glioblastoma

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of clinical trial data for ONC201 (now known as Dordaviprone)

against other therapeutic alternatives for recurrent glioblastoma. The analysis is based on

available experimental data, with a focus on quantitative outcomes and detailed

methodologies.

Executive Summary
Recurrent glioblastoma remains a significant challenge in oncology, with limited effective

treatment options. ONC201 has emerged as a promising investigational agent with a novel

mechanism of action. This guide synthesizes clinical trial data for ONC201 and compares it

with established treatments such as bevacizumab, lomustine, and temozolomide, providing a

framework for understanding its potential therapeutic positioning.

Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy and safety endpoints from various clinical trials

in recurrent glioblastoma. It is important to note that these trials were not head-to-head

comparisons, and patient populations and study designs may vary.
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Clinical
Trial

Treatment
Arm

Number of
Patients

Median
Overall
Survival
(OS)

Progressio
n-Free
Survival at
6 Months
(PFS6)

Objective
Response
Rate (ORR)

Phase II

(NCT025256

92)[1][2]

ONC201 (625

mg, every 3

weeks)

17 41.6 weeks 11.8%

One partial

response

reported in a

patient with

H3 K27M

mutation.[1]

[2]

Table 2: Efficacy of Competitor/Alternative Therapies in Recurrent Glioblastoma
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Drug
Clinical
Trial

Number
of
Patients

Median
Overall
Survival
(OS)

Median
Progressi
on-Free
Survival
(PFS)

Progressi
on-Free
Survival
at 6
Months
(PFS6)

Objective
Response
Rate
(ORR)

Bevacizum

ab

BRAIN

Study

(NCT0034

5163)

85 9.2 months 4.2 months 29%[3] 28.2%

Bevacizum

ab +

Lomustine

EORTC

26101

(NCT0129

0939)[4]

288 9.1 months 4.2 months
Not

Reported
34-39%[5]

Lomustine

EORTC

26101

(NCT0129

0939)[4]

149 8.6 months 1.5 months ~20%[6] 5%[5]

Temozolom

ide

(metronomi

c schedule)

Meta-

analysis of

15 trials[6]

[7]

402
65% (at 6

months)

Not

Reported
33.1%

Not

Reported

Temozolom

ide

(standard

schedule)

Meta-

analysis of

15 trials[6]

[7]

500
65% (at 6

months)

Not

Reported
20.1%

Not

Reported

Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive. Below is a summary of

the key design elements for the pivotal trials.

ONC201 - Phase II (NCT02525692)
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Study Design: A multi-center, open-label, Phase II study.[8]

Patient Population: Adult patients with recurrent glioblastoma who were bevacizumab-naïve.

[9][10]

Intervention: ONC201 administered orally at a dose of 625 mg once every three weeks.[1][8]

Primary Endpoint: Progression-free survival at 6 months (PFS6).[8]

Key Inclusion Criteria: Histologically confirmed recurrent glioblastoma; Karnofsky

performance status ≥ 70.

Key Exclusion Criteria: Prior treatment with bevacizumab.[10]

Bevacizumab - BRAIN Study (NCT00345163)

Study Design: A multi-center, open-label, non-comparative Phase II study.

Patient Population: Patients with glioblastoma at first or second recurrence after prior

radiation and temozolomide.

Intervention: Bevacizumab 10 mg/kg intravenously every 2 weeks.

Primary Endpoint: Objective response rate (ORR).

Key Inclusion Criteria: Histologically confirmed glioblastoma; Karnofsky performance status ≥

70; prior radiotherapy and temozolomide.[11]

Key Exclusion Criteria: Active brain hemorrhage.[11]

Lomustine - EORTC 26101 (NCT01290939)

Study Design: A randomized, open-label, multicenter Phase III trial.[4]

Patient Population: Patients with first progression of glioblastoma after standard

chemoradiotherapy.

Intervention: Lomustine administered orally at 110 mg/m² once every 6 weeks.[12][13]
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Primary Endpoint: Overall survival (OS).[13]

Key Inclusion Criteria: Histologically confirmed glioblastoma; first recurrence at least 3

months after completion of radiotherapy.[5]

Key Exclusion Criteria: Prior treatment with bevacizumab or other VEGF inhibitors.[11]

Visualizing Molecular Pathways and Experimental
Workflows
ONC201 Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It acts as

an antagonist of the dopamine D2-like receptors (DRD2 and DRD3) and an allosteric agonist of

the mitochondrial protease ClpP.[1][14] This leads to the dual inhibition of Akt and ERK

phosphorylation, resulting in the dephosphorylation and nuclear translocation of the

transcription factor FOXO3a.[1] In the nucleus, FOXO3a upregulates the transcription of the

pro-apoptotic ligand TRAIL.[1][14] Concurrently, ONC201 activates the integrated stress

response (ISR), leading to increased expression of the TRAIL receptor DR5.[1] The combined

upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.
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Caption: ONC201 mechanism of action in glioblastoma cells.

Typical Clinical Trial Workflow for Recurrent Glioblastoma

The following diagram illustrates a generalized workflow for a clinical trial investigating a new

agent for recurrent glioblastoma.
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Caption: Generalized workflow of a recurrent glioblastoma clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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